3-Nitrophthalic acid

説明

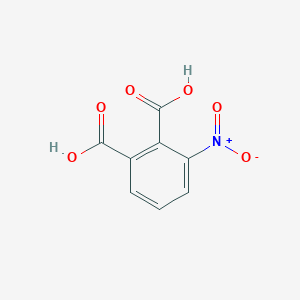

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-nitrophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIRODWJCYBBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060528 | |

| Record name | 3-Nitrophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 3-Nitrophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000018 [mmHg] | |

| Record name | 3-Nitrophthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-11-2 | |

| Record name | 3-Nitrophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC7W4GB97C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophthalic Acid: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophthalic acid is an important organic compound that serves as a versatile precursor and intermediate in the synthesis of a wide array of chemical entities, including dyes, pigments, and pharmaceuticals.[1][2] Its chemical structure, featuring both carboxylic acid and nitro functional groups, imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on detailed experimental protocols and its relevance to drug development.

Chemical Structure and Identifiers

This compound is a benzene dicarboxylic acid with a nitro group substituent. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-nitrobenzene-1,2-dicarboxylic acid.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-nitrobenzene-1,2-dicarboxylic acid |

| CAS Number | 603-11-2 |

| Molecular Formula | C₈H₅NO₆ |

| Molecular Weight | 211.13 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)C(=O)O |

| InChI Key | KFIRODWJCYBBHY-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a pale yellow crystalline solid at room temperature. Its physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 210-218 °C (decomposes) | |

| Boiling Point | 441.3 °C (estimated) | |

| Density | 1.671 g/cm³ | |

| Vapor Pressure | 1.8 x 10⁻⁷ mmHg at 25 °C | |

| pKa₁ | 1.88 | |

| pKa₂ | 4.43 |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | Soluble | ||

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| Ether | Slightly Soluble | ||

| Chloroform | Insoluble | ||

| Benzene | Insoluble |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is the nitration of phthalic anhydride. The following protocol is adapted from established literature.

Materials:

-

Phthalic anhydride

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Stirring plate and magnetic stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 18.5 g of phthalic anhydride to 17.5 mL of concentrated nitric acid.

-

Addition of Sulfuric Acid: Slowly add 17.5 mL of concentrated sulfuric acid to the mixture while stirring. The addition should be done cautiously as the reaction is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture in a boiling water bath for 2 hours.

-

Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of cold water with constant stirring. A precipitate will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with 30 mL of cold water.

-

Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and air dry.

Caption: Synthesis workflow for this compound.

Analytical Methods

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Typical chemical shifts for the aromatic protons are expected in the range of 7.5-8.5 ppm. The carboxylic acid protons will appear as a broad singlet at a much higher chemical shift (typically >10 ppm).

-

¹³C NMR: Acquire the carbon NMR spectrum. Expect signals for the aromatic carbons and the carbonyl carbons of the carboxylic acid groups.

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR Spectrometer

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands to look for include:

-

O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700 cm⁻¹)

-

N-O asymmetric and symmetric stretches of the nitro group (~1530 and 1350 cm⁻¹)

-

C-H stretches and bends of the aromatic ring.

-

Objective: To determine the purity of this compound and identify any potential byproducts. Due to the low volatility of this compound, derivatization is typically required prior to GC-MS analysis.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation (Derivatization to Methyl Esters):

-

Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., methanol).

-

Add a derivatizing agent, such as diazomethane or trimethylsilyldiazomethane, following established safety protocols. Alternatively, Fischer esterification can be performed using methanol and a catalytic amount of strong acid.

-

After the reaction is complete, the resulting solution containing the dimethyl 3-nitrophthalate can be directly injected into the GC-MS.

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Relevance in Drug Development and Biological Activity

The nitro group is a significant functional group in medicinal chemistry, often influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. Nitroaromatic compounds can act as prodrugs, undergoing bioreduction in vivo to form reactive intermediates that can exert therapeutic effects.

This compound itself is primarily used as a precursor in the synthesis of more complex pharmaceutical ingredients. Its derivatives have been explored for various therapeutic applications.

Recent studies have also investigated the biological effects of this compound. For instance, it has been shown to induce oxidative stress in mitochondria. This effect is relevant to the study of diseases where mitochondrial dysfunction and oxidative damage play a role. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can lead to damage of mitochondrial components and impair cellular function.

Caption: Logical pathway of this compound-induced mitochondrial oxidative stress.

Conclusion

This compound is a compound of significant interest in both chemical synthesis and biomedical research. Its well-defined structure and versatile reactivity make it a valuable starting material for the synthesis of pharmaceuticals and other high-value chemicals. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Furthermore, its emerging role in the study of mitochondrial oxidative stress highlights its potential as a tool for investigating disease mechanisms and developing novel therapeutic strategies. As with all nitroaromatic compounds, appropriate safety precautions should be taken when handling this compound.

References

An In-depth Technical Guide to 3-Nitrophthalic Acid (CAS 603-11-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophthalic acid, with the CAS number 603-11-2, is a versatile organic compound that serves as a crucial building block in various chemical syntheses.[1] Structurally, it is a derivative of phthalic acid with a nitro group substituted at the 3-position of the benzene ring.[2] This substitution imparts unique chemical properties that make it a valuable intermediate in the production of dyes, pigments, and notably, pharmaceuticals.[1][3] Its role as a precursor in the synthesis of luminol, a well-known chemiluminescent substance, is also of significant interest.[4] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methods, and key applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline powder. It is stable under normal conditions but is incompatible with strong oxidizing agents. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Chemical Properties

| Property | Value | References |

| CAS Number | 603-11-2 | |

| Molecular Formula | C₈H₅NO₆ | |

| Molecular Weight | 211.13 g/mol | |

| IUPAC Name | 3-nitro-1,2-benzenedicarboxylic acid | |

| Synonyms | m-Nitrophthalic acid | |

| Purity (typical) | ≥ 98% (HPLC) | |

| pKa | pK₁: 1.88 (25°C) |

Table 2: Physical Properties

| Property | Value | References |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 210 - 217 °C (decomposes) | |

| Solubility | Soluble in hot water, methanol, ethanol. Slightly soluble in ether. Insoluble in chloroform, carbon tetrachloride, carbon disulfide, benzene. | |

| Water Solubility | 20 g/L (25 ºC) | |

| Density | ~1.6 - 1.7 g/cm³ | |

| Vapor Density | 7.3 (vs air) |

Synthesis of this compound

The most common method for the synthesis of this compound is the nitration of phthalic anhydride. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. The reaction produces a mixture of this compound and its isomer, 4-nitrophthalic acid, from which the desired 3-nitro isomer can be separated through crystallization.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from phthalic anhydride.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Nitration of Phthalic Anhydride)

This protocol is adapted from established literature procedures.

Materials:

-

Phthalic anhydride

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid or concentrated nitric acid (70%)

-

Ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic or mechanical)

-

Heating mantle or water bath

-

Dropping funnel

-

Thermometer

-

Buchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, add phthalic anhydride and concentrated sulfuric acid.

-

Heating and Addition of Nitric Acid: Heat the mixture to approximately 80°C while stirring. Slowly add fuming nitric acid or concentrated nitric acid via a dropping funnel, maintaining the reaction temperature between 100-110°C. The addition should be controlled to prevent the temperature from exceeding this range.

-

Reaction Completion: After the addition of nitric acid is complete, continue heating the mixture at a temperature above 110°C for approximately 2 hours to ensure the reaction goes to completion.

-

Quenching and Precipitation: Allow the reaction mixture to cool and then carefully pour it into a beaker containing ice water with constant stirring. This will cause the nitrophthalic acids to precipitate.

-

Isolation of Crude Product: Filter the precipitate using a Buchner funnel. The resulting filter cake is a mixture of this compound and 4-nitrophthalic acid.

-

Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve the solid. This compound is more soluble in hot water than 4-nitrophthalic acid, which facilitates their separation. Allow the solution to cool slowly. Crystals of this compound will form.

-

Final Product Isolation and Drying: Filter the recrystallized product and wash with a small amount of cold water. Dry the purified this compound in a desiccator or a low-temperature oven.

Yield: The reported yields for this synthesis can vary, with some sources indicating around 30%.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of this compound, particularly for assessing purity and separating it from its 4-nitro isomer.

Table 3: Example HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | Kromasil C18, 5 µm, 150 x 4.6 mm | |

| Mobile Phase | Methanol : 0.1 M Acetic acid aqueous solution (pH 2.89) (10:90 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 30 °C | |

| Detection Wavelength | 254 nm | |

| Injection Volume | 10 µL | |

| Retention Time (this compound) | ~7.0 minutes | |

| Retention Time (4-Nitrophthalic acid) | ~15.5 minutes |

Applications in Research and Drug Development

This compound is a valuable intermediate in several areas of chemical synthesis, with notable applications in the pharmaceutical and materials science sectors.

Logical Relationship of Applications

The following diagram illustrates the role of this compound as a precursor to various classes of compounds.

Caption: Key application areas derived from this compound.

Pharmaceutical Intermediate

This compound serves as a key starting material in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its functional groups, the carboxylic acids and the nitro group, allow for a variety of chemical transformations to build more complex molecular architectures. For instance, it is listed as an impurity of Apremilast. The nitro group can be reduced to an amine, which is a common functional group in many drug molecules.

Synthesis of Dyes and Pigments

The chemical structure of this compound makes it a suitable precursor for the synthesis of certain dyes and pigments, particularly those with yellow and orange hues.

Precursor to Luminol

A well-documented application of this compound is in the synthesis of luminol (3-aminophthalhydrazide). This process involves the reaction of this compound with hydrazine to form 3-nitrophthalhydrazide, followed by the reduction of the nitro group. Luminol is widely used in forensic science for the detection of trace amounts of blood due to its chemiluminescent properties.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with plenty of water.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed when not in use.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis. Its well-established preparation from phthalic anhydride and its versatile reactivity make it a valuable resource for researchers and chemists in academia and industry. For professionals in drug development, its role as a precursor to complex pharmaceutical molecules underscores its importance. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory and in manufacturing processes.

References

An In-depth Technical Guide to the Physical Properties of 3-Nitrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Nitrophthalic acid, a vital intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and process visualization.

Chemical Identity

-

IUPAC Name : 3-Nitrobenzene-1,2-dicarboxylic acid

-

Synonyms : 3-Nitro-1,2-benzenedicarboxylic acid, m-Nitrophthalic acid

-

CAS Number : 603-11-2

-

Molecular Weight : 211.13 g/mol [3]

-

Chemical Structure :

-

SMILES : C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)C(=O)O

-

InChI : InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

-

Quantitative Physical Properties

The physical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Physical Properties

| Property | Value | References |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 210 - 218 °C (decomposes) | |

| Boiling Point | 441.3 °C at 760 mmHg (estimated) | |

| Density | 1.671 g/cm³ | |

| Vapor Density | 7.3 (vs. air) | |

| Flash Point | 199.4 °C | |

| Refractive Index | 1.5282 (estimate) | |

| pKa₁ | 1.88 (at 25 °C) |

Table 2: Solubility Data

| Solvent | Solubility | References |

| Water | Soluble (5% w/v), 20 g/L at 25 °C. Solubility increases with temperature. | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Ether | Slightly soluble | |

| Chloroform | Insoluble | |

| Carbon Tetrachloride | Insoluble | |

| Benzene | Insoluble | |

| Methyl Acetate | Soluble | |

| Ethyl Acetate | Soluble | |

| Butyl Acetate | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetone | Soluble | |

| 1,4-Dioxane | Soluble |

Table 3: Spectral Data

| Technique | Key Data Points | References |

| Infrared (IR) | Spectra available via KBr disc or nujol mull. | |

| ¹H NMR | Spectra available, typically run in DMSO-d₆. | |

| ¹³C NMR | Spectra available, typically run in DMSO-d₆. | |

| Mass Spectrometry | Electron ionization mass spectrum available. | |

| Raman Spectroscopy | Spectrum available. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining reliable and reproducible results.

This protocol is a common laboratory-scale synthesis method.

-

Materials : Phthalic anhydride, concentrated sulfuric acid (98%), fuming nitric acid (sp. gr. 1.51), concentrated nitric acid (sp. gr. 1.42), ice, deionized water.

-

Procedure :

-

To a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.

-

Heat the stirred mixture to 80 °C using a steam bath.

-

Slowly add 210 mL of fuming nitric acid, maintaining the reaction temperature between 100-110 °C. This addition typically takes 1-2 hours.

-

After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid, ensuring the temperature does not exceed 110 °C.

-

Continue stirring and heating the mixture for an additional 2 hours.

-

Allow the mixture to cool and stand overnight.

-

Pour the reaction mixture into 1.5 L of cold water. A solid precipitate containing a mixture of 3- and 4-nitrophthalic acids will form.

-

Filter the crude product by suction. The filtrate, containing strong acids, should be neutralized and disposed of properly.

-

The filter cake is then washed and purified by recrystallization.

-

This procedure separates this compound from its more soluble isomer, 4-nitrophthalic acid.

-

Materials : Crude nitrophthalic acid mixture, deionized water.

-

Procedure :

-

Transfer the crude solid product to a beaker and add a minimal amount of boiling deionized water until the solid completely dissolves.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. This compound is less soluble in water than the 4-nitro isomer and will crystallize out preferentially.

-

Collect the crystals by suction filtration.

-

Wash the crystals with a small amount of cold deionized water to remove residual mother liquor.

-

Dry the purified crystals in a vacuum oven or by air drying. The purity can be assessed by melting point determination and HPLC analysis.

-

-

Melting Point Determination : A small amount of the dried, purified product is packed into a capillary tube. The melting point is determined using a standard melting point apparatus. The observed melting range should be sharp and consistent with literature values for a pure sample.

-

Solubility Determination : The solubility in various solvents can be determined using a laser monitoring observation technique where the disappearance of the solid phase in a solid-liquid mixture is monitored as a function of temperature. Alternatively, the equilibrium solubility can be measured by preparing a saturated solution at a specific temperature, followed by filtration and determination of the concentration of the solute in the filtrate.

-

pKa Determination : The acid dissociation constant can be determined by potentiometric titration. A solution of this compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa value is determined from the half-equivalence point on the titration curve. Spectrometric methods can also be used by measuring the absorbance at various pH values.

-

Spectroscopic Analysis :

-

FTIR Spectroscopy : A sample is prepared as a KBr pellet or a nujol mull and the infrared spectrum is recorded using an FTIR spectrometer.

-

NMR Spectroscopy : For ¹H and ¹³C NMR, approximately 5-25 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

-

Process and Workflow Visualizations

The following diagrams illustrate key experimental workflows for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the physical and chemical characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Nitrophthalic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrophthalic acid in aqueous and organic media. Understanding the solubility characteristics of this compound is critical for its application as an intermediate in the synthesis of pharmaceuticals, corrosion inhibitors, dyes, and agrochemicals.[1][2] This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of key experimental and synthetic workflows.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Water

The solubility of this compound in water increases with temperature.[3][4] Discrepancies in reported values at ambient temperature may be due to the formation of supersaturated solutions.[3]

| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (x 10³) | Solubility (g/L) |

| 285.15 | 12.0 | 0.989 | ~2.09 |

| 298.21 | 25.06 | 1.789 | ~3.78 |

| 313.15 | 40.0 | 3.280 | ~6.93 |

| 328.15 | 55.0 | 6.210 | ~13.12 |

| 348.16 | 75.01 | 17.19 | ~36.32 |

Note: g/L values are calculated based on the mole fraction data and the molecular weights of this compound (211.13 g/mol ) and water.

Additional reported solubility values in water at 25°C are 3 g/L and 20 g/L. Sigma-Aldrich also reports a solubility of 5% in water, resulting in a clear to slightly hazy, colorless to faint yellow or tan solution.

Solubility in Organic Solvents

Studies have shown that this compound is soluble in a range of organic solvents. Generally, it is soluble in methanol and ethanol, slightly soluble in ether, and insoluble in chloroform, carbon tetrachloride, carbon disulfide, and benzene. The solubility is highest in tetrahydrofuran and lowest in water among the solvents tested in one study.

Table 2: Mole Fraction Solubility of this compound in Various Organic Solvents at Different Temperatures

| Temperature (K) | Methyl Acetate (x 10²) | Ethyl Acetate (x 10²) | Butyl Acetate (x 10²) | Ethyl Formate (x 10²) | Tetrahydrofuran (x 10²) | Acetone (x 10²) | 1,4-Dioxane (x 10²) |

| 278.19 - 283.25 | 3.395 - 4.101 | 3.102 - 3.698 | 2.503 - 2.915 | 2.783 - 3.298 | 10.95 - 12.38 | 7.983 - 9.125 | 6.783 (at 283.21K) |

| 288.17 - 293.28 | 4.882 - 5.793 | 4.382 - 5.183 | 3.382 - 3.918 | 3.882 - 4.583 | 13.98 - 15.79 | 10.38 - 11.82 | 7.583 - 8.682 |

| 298.31 - 303.29 | 6.815 - 7.983 | 6.085 - 7.105 | 4.515 - 5.182 | 5.385 - 6.282 | 17.82 - 20.08 | 13.38 - 15.12 | 9.705 - 10.66 |

| 308.26 - 313.20 | 9.283 - 10.75 | 8.283 - 9.583 | 5.918 - 6.733 | 7.283 - 8.383 | 22.58 - 25.32 | 17.02 - 19.10 | 11.56 - 12.40 |

| 318.21 - 323.29 | 12.38 - 14.18 | 11.02 - 12.58 | 7.618 - 8.582 | 9.582 - 10.88 | 28.28 - 31.48 | 21.38 - 23.82 | 13.19 - 13.93 |

| 328.19 - 333.18 | 16.15 - 18.28 | 14.28 - 16.12 | 9.618 - 10.73 | 12.28 - 13.78 | 34.88 - 38.48 | 26.42 - 29.18 | 14.59 - 15.21 |

| 338.22 - 343.16 | 20.58 - 23.02 | 18.10 - 20.20 | 11.92 - 13.18 | 15.38 - 17.08 | 42.28 - 46.28 | 32.12 - 35.22 | 15.78 - 16.27 |

| 348.23 - 353.32 | 25.62 - 28.38 | 22.42 - 24.78 | 14.53 - 15.98 | 18.88 - 20.78 | 50.48 - 54.88 | 38.48 - 41.88 | 16.73 - 17.12 |

Experimental Protocols for Solubility Determination

The quantitative solubility data presented in this guide were primarily obtained through two established experimental methods: Schreinemaker's wet residue method and a laser monitoring observation technique (a synthetic method).

Schreinemaker's Wet Residue Method

This is an isothermal equilibrium method used to determine the composition of the solid phase in equilibrium with a saturated solution.

Caption: Workflow for Schreinemaker's Wet Residue Method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to the solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostat at a constant temperature for a sufficient time to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle, and the liquid phase is carefully separated from the solid phase (the "wet residue").

-

Compositional Analysis: The concentration of this compound in the liquid phase (the solubility) and in the wet residue is determined using an appropriate analytical technique, such as titration or high-performance liquid chromatography (HPLC).

-

Data Interpretation: The composition of the solid phase is determined by plotting the compositions of the saturated solution and the corresponding wet residue on a phase diagram.

Laser Monitoring Observation Technique (Synthetic Method)

This method involves observing the dissolution of a solid in a known amount of solvent as the temperature is changed.

Caption: Workflow for the Laser Monitoring Observation Technique.

Apparatus and Procedure:

-

Sample Preparation: A precisely weighed amount of this compound and solvent are placed in a jacketed glass vessel.

-

Temperature Control: The temperature of the vessel is controlled by circulating water from a thermostat.

-

Heating and Observation: The solution is stirred continuously while being slowly heated. A laser beam is passed through the suspension.

-

Endpoint Detection: The temperature at which the last solid particles dissolve, indicated by a sharp change in the transmitted laser intensity, is recorded as the saturation temperature for that specific composition.

-

Data Collection: By repeating this process with different compositions, a solubility curve over a range of temperatures can be constructed.

Synthesis and Purification Workflow

This compound is typically synthesized by the nitration of phthalic anhydride. The purification process is crucial as the nitration produces a mixture of 3- and 4-nitrophthalic acids.

Caption: Synthesis and Purification of this compound.

Synthesis and Purification Steps:

-

Nitration: Phthalic anhydride is reacted with a nitrating mixture of concentrated sulfuric and nitric acids at elevated temperatures (e.g., 100-110°C).

-

Quenching and Precipitation: The reaction mixture is cooled and then poured into ice water, causing the crude product, a mixture of 3- and 4-nitrophthalic acid, to precipitate.

-

Filtration: The crude product is collected by filtration.

-

Recrystallization: The crude solid is dissolved in hot water. Due to the higher solubility of 4-nitrophthalic acid in water, the less soluble this compound preferentially crystallizes out upon cooling.

-

Isolation: The purified this compound crystals are isolated by filtration and then dried.

This guide provides essential data and procedural insights for professionals working with this compound, enabling informed decisions in process development, formulation, and chemical synthesis.

References

In-Depth Technical Guide to 3-Nitrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Nitrophthalic acid, with a central focus on its molecular weight and related characteristics. The information is presented to support its application in research, particularly in the fields of chemical synthesis and drug development.

Core Physicochemical Data

This compound is an organic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and a nitro group at the 3-position.[1] This substitution pattern imparts specific chemical properties that are crucial for its role as a versatile intermediate in organic synthesis.[1][2]

Quantitative Physicochemical Properties

The fundamental properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₅NO₆ | [1][2] |

| Molecular Weight | 211.13 g/mol | |

| Monoisotopic Mass | 211.01169 Da | |

| CAS Number | 603-11-2 | |

| Melting Point | 210 - 219 °C (decomposes) | |

| Appearance | White to pale yellow crystalline powder | |

| Purity | ≥ 99% (HPLC) |

Synthesis and Structure

The chemical structure of this compound is key to its reactivity. The presence of both electron-withdrawing nitro and carboxylic acid groups on the benzene ring influences its chemical behavior.

Synthesis Pathway Overview

A common method for the synthesis of this compound involves the nitration of phthalic acid. This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as concentrated nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The logical workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis of this compound from Phthalic Acid.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of organic molecules. Its derivatives are utilized as intermediates in the production of dyes, pigments, and polymers. In the pharmaceutical industry, it acts as a precursor for the development of more complex active pharmaceutical ingredients.

Experimental Protocols

While specific experimental protocols can vary, a general procedure for the nitration of phthalic anhydride (a common precursor to phthalic acid) is outlined below. This serves as an illustrative example of the synthesis of a related nitrated aromatic acid.

Synthesis of this compound from Phthalic Anhydride (Illustrative Protocol)

-

Preparation of the Nitrating Mixture: Carefully add 25 mL of concentrated sulfuric acid to a flask cooled in an ice bath. Slowly add 10 mL of concentrated nitric acid to the sulfuric acid while maintaining the low temperature.

-

Reaction: In a separate flask, dissolve 15 g of phthalic anhydride in 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the phthalic anhydride solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 90 °C for 2 hours.

-

Isolation of Product: Pour the reaction mixture onto crushed ice. The precipitated solid is then collected by vacuum filtration.

-

Purification: The crude this compound is washed with cold water and can be further purified by recrystallization from hot water.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be stored in a well-ventilated area.

Caption: Recommended safety and handling workflow for this compound.

References

An In-depth Technical Guide to the Thermal Properties of 3-Nitrophthalic Acid

This technical guide provides a comprehensive overview of the melting point and decomposition temperature of 3-Nitrophthalic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and purification.

Thermal Properties: Melting Point and Decomposition

This compound is a pale yellow crystalline solid.[1] Its thermal behavior is characterized by a melting point that is closely associated with its decomposition. The reported values for the melting point of this compound exhibit some variation, which can be attributed to the purity of the substance and the analytical method employed.[2][3] In many cases, the compound decomposes at or immediately following its melting point.[1][4]

The table below summarizes the reported melting and decomposition temperatures for this compound from various sources.

| Parameter | Temperature Range (°C) | Notes | Source(s) |

| Melting Point | 210 - 217 | This is the most commonly cited range for the melting point. | |

| ~228 | Approximate value reported by one manufacturer. | ||

| Decomposition Temperature | 216 | A specific decomposition point has been reported. | |

| Coincides with melting | Many sources indicate decomposition occurs upon melting. | ||

| Thermal Stability | Up to 200 | Thermogravimetric analysis has shown the compound is stable up to this temperature. |

Experimental Protocols

The determination of the melting point and decomposition temperature of this compound is typically performed using thermal analysis techniques. The synthesis of the compound itself is a critical preliminary step for any experimental investigation.

A common method for preparing this compound involves the nitration of phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Concentrated sulfuric acid (d., 1.84)

-

Concentrated nitric acid (d., 1.42)

-

Ice water

Procedure:

-

In a suitable reaction flask, combine phthalic anhydride with concentrated sulfuric acid.

-

Slowly add concentrated nitric acid to the mixture while stirring continuously. The reaction is exothermic, and the temperature should be carefully controlled, typically maintained between 100-110°C.

-

Heat the reaction mixture on a steam bath for approximately 2 to 3 hours. The mixture may thicken as the reaction proceeds.

-

After the reaction is complete, cool the flask and pour the contents into ice water to precipitate the crude product.

-

Filter the resulting slurry to isolate the crude this compound.

To obtain a product with a sharp and accurate melting point, the crude this compound must be purified.

Procedure:

-

Transfer the crude product to a flask.

-

Add hot water and heat the mixture to reflux for about one hour to dissolve the acid.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals. For optimal crystal formation, the solution can be left to stand for an extended period.

-

Filter the solution to collect the purified crystals of this compound.

-

Dry the crystals in air or a desiccator.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating the thermal properties of chemical compounds.

Instrumentation:

-

Differential Scanning Calorimeter

-

Thermogravimetric Analyzer

General DSC Protocol for Melting Point Determination:

-

Accurately weigh a small sample (typically 1-5 mg) of purified this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument's sample holder. An empty, sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram, which plots heat flow against temperature.

General TGA Protocol for Decomposition Temperature Determination:

-

Place an accurately weighed sample of this compound into a TGA crucible.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the mass of the sample as a function of temperature.

-

The decomposition temperature is determined from the resulting TGA curve, typically as the onset temperature of significant mass loss.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic Analysis of 3-Nitrophthalic Acid: A Technical Overview

This guide provides a comprehensive overview of the spectroscopic data for 3-nitrophthalic acid, a compound frequently used as a precursor in the synthesis of dyes, pigments, and pharmaceutical intermediates.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound displays characteristic signals for its aromatic protons and the acidic protons of the carboxylic acid groups.

| Assignment | Chemical Shift (δ) ppm | Solvent | Instrument Frequency |

| Carboxylic Acid (-COOH) | ~13.8 (broad) | DMSO-d₆ | 399.65 MHz |

| Aromatic CH | 8.321 | DMSO-d₆ | 399.65 MHz |

| Aromatic CH | 8.246 | DMSO-d₆ | 399.65 MHz |

| Aromatic CH | 7.809 | DMSO-d₆ | 399.65 MHz |

| Table 1: ¹H NMR chemical shifts for this compound. Data sourced from ChemicalBook.[2] |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ) ppm | Solvent |

| C=O (Carboxylic Acid) | 167.1 | DMSO-d₆ |

| C=O (Carboxylic Acid) | 165.8 | DMSO-d₆ |

| C-NO₂ | 149.7 | DMSO-d₆ |

| Aromatic CH | 136.2 | DMSO-d₆ |

| Aromatic C | 132.8 | DMSO-d₆ |

| Aromatic CH | 129.2 | DMSO-d₆ |

| Aromatic C | 128.9 | DMSO-d₆ |

| Aromatic CH | 124.5 | DMSO-d₆ |

| Table 2: ¹³C NMR chemical shifts for this compound. Data obtained in DMSO-d6.[1][3] |

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid and nitro functional groups, as well as the aromatic ring.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~3000 (broad) | O-H stretch (Carboxylic acid dimer) | Strong, Broad |

| ~1700 | C=O stretch (Carboxylic acid) | Strong |

| 1530-1550 | N-O asymmetric stretch (Nitro group) | Strong |

| 1345-1365 | N-O symmetric stretch (Nitro group) | Strong |

| ~1600, ~1475 | C=C stretch (Aromatic ring) | Medium |

| ~1250 | C-O stretch (Carboxylic acid) | Medium |

| Table 3: Key IR absorption bands for this compound.[1] |

Raman Spectroscopic Data

Raman spectroscopy provides further insight into the molecular vibrations, particularly for non-polar bonds and symmetric vibrations.

| Raman Shift (cm⁻¹) | Assignment |

| ~1610 | Aromatic ring stretch |

| ~1540 | NO₂ asymmetric stretch |

| ~1360 | NO₂ symmetric stretch |

| ~1300 | Aromatic ring breathing |

| ~840 | C-N stretch |

| Table 4: Characteristic Raman shifts for this compound. Data obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.

NMR Spectroscopy Protocol

A sample of this compound (approximately 35-40 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a spectrometer, such as a Bruker WM-300 or a Varian XL-100, operating at an appropriate frequency. Tetramethylsilane (TMS) was used as an internal standard.

IR Spectroscopy Protocol

For solid-state analysis, a small amount of this compound was finely ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet. The KBr pellet was placed in the sample holder of an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, and the spectrum was recorded. Alternatively, a sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

Raman Spectroscopy Protocol

A powder sample of this compound was placed in a suitable container for Raman analysis. The FT-Raman spectrum was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. The sample was irradiated with a laser, and the scattered light was collected and analyzed.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Crystal Structure of 3-Nitrophthalic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-nitrophthalic acid, a compound of interest in organic synthesis, materials science, and as a precursor in the preparation of various functional molecules, including chemiluminescent and pharmaceutical agents. This document outlines the key crystallographic parameters, details the experimental procedures for its synthesis and crystallization, and explores the intricate network of intermolecular forces that govern its solid-state architecture.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the centrosymmetric space group P2₁/n.[1] This arrangement is characterized by the presence of a two-fold screw axis and a glide plane. The key crystallographic data are summarized in Table 1 for facile reference and comparison.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.55 Å |

| b | 11.45 Å |

| c | 9.55 Å |

| α | 90° |

| β | 108.5° |

| γ | 90° |

| Volume (V) | 782.1 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.79 g/cm³ |

Note: The unit cell parameters have been sourced from the Crystallography Open Database (COD) entry 1524783, which corresponds to the CCDC deposition number 208025.

Molecular Structure and Intermolecular Interactions

The solid-state conformation of this compound is significantly influenced by steric hindrance between the nitro group and the adjacent carboxylic acid group. This steric repulsion leads to a non-planar arrangement of the functional groups relative to the benzene ring.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups participate in the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds, a common supramolecular synthon in carboxylic acids. These dimers are further interconnected into a three-dimensional architecture through weaker C-H···O interactions involving the aromatic protons and the oxygen atoms of the nitro and carboxyl groups. This intricate hydrogen bonding network is a critical determinant of the crystal's stability and physical properties.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the nitration of phthalic anhydride.[2] The following protocol is a representative method.

Materials and Equipment:

-

Phthalic anhydride

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Stirring apparatus

-

Beakers

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a stirrer, cautiously add 18.5 g of phthalic anhydride to 17.5 ml of concentrated nitric acid.

-

Slowly and with constant swirling, add 17.5 ml of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with care.

-

Attach a reflux condenser and heat the mixture in a boiling water bath for approximately 2 hours.

-

After the heating period, cool the reaction mixture to room temperature and then pour it into 50 ml of cold water with stirring.

-

Cool the resulting suspension in an ice bath to maximize precipitation.

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold water to remove residual acids.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.

Materials and Equipment:

-

Crude this compound

-

Deionized water

-

Beaker

-

Hot plate

-

Crystallizing dish or small beaker

-

Parafilm or aluminum foil

Procedure:

-

In a beaker, dissolve the crude this compound in a minimal amount of hot deionized water to create a saturated solution.[3]

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a clean crystallizing dish or a small beaker.

-

Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, ambient temperature.

-

Allow the solvent to evaporate slowly over several days. Colorless, prismatic crystals of this compound will form.[3][4]

-

Once crystals of a suitable size (approximately 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested for X-ray diffraction analysis.

Experimental and Logical Workflow

The overall process for the determination of the crystal structure of this compound can be visualized as a logical workflow, from synthesis to structural analysis.

This guide provides a foundational understanding of the crystal structure of this compound. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this compound.

References

A Theoretical Guide to Intermolecular Interactions in 3-Nitrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophthalic acid (3NPA) is a molecule of significant interest in crystal engineering and pharmaceutical sciences due to its capacity for forming diverse supramolecular structures.[1] Its unique chemical architecture, featuring two adjacent carboxylic acid groups and a sterically influential nitro group on a benzene ring, gives rise to a complex interplay of intermolecular and intramolecular forces.[1][2] This technical guide provides an in-depth analysis of the theoretical studies on these interactions, focusing on the computational methodologies used to predict and understand the behavior of 3NPA in various environments. We will explore the dominant forces at play, detail the computational and experimental protocols for their study, present quantitative data from the literature, and visualize key workflows and relationships. A comprehensive understanding of these interactions is crucial for the rational design of novel materials, including pharmaceutical cocrystals with tailored physicochemical properties.[3][4]

The Interplay of Forces in this compound

The supramolecular chemistry of this compound is primarily governed by a delicate balance between hydrogen bonding and steric repulsion.

-

Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows for the formation of strong intermolecular O-H···O hydrogen bonds, which typically drive the assembly of carboxylic acids into dimeric structures or extended chains in the solid state.

-

Steric Repulsion: The defining feature of 3NPA is the nitro group's position adjacent to a carboxyl group. This proximity induces significant steric repulsion, which can force the carboxyl groups to rotate out of the plane of the benzene ring. This steric strain often disrupts or prevents the formation of a stable intramolecular hydrogen bond between the two adjacent carboxyl groups, a phenomenon that might otherwise be expected. This structural constraint is a key factor that differentiates the crystal packing of 3NPA from its isomer, 4-nitrophthalic acid.

-

π-π Stacking: As an aromatic system, π-π stacking interactions between benzene rings can also contribute to the overall stability of the crystal lattice, although they are generally weaker than the hydrogen bonds.

The competition between these forces dictates the molecule's conformation and its preferred packing arrangement in the solid state, influencing properties like solubility and stability.

Methodologies for Studying Intermolecular Interactions

A combined theoretical and experimental approach is essential for a thorough understanding of 3NPA's interactions. Computational methods predict energetic and structural possibilities, while experimental techniques provide validation.

Computational Protocols

Density Functional Theory (DFT): This is the workhorse of quantum chemical calculations for systems like 3NPA.

-

Protocol: Geometry optimizations are typically performed to find the lowest energy conformations of monomers, dimers, or larger clusters. Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly used to balance accuracy and computational cost. Frequency calculations are then run to confirm that the optimized structure is a true energy minimum and to simulate vibrational spectra (IR and Raman).

-

Application: DFT is used to calculate interaction energies, map potential energy surfaces for processes like proton transfer, and analyze electronic properties through methods like Natural Bond Orbital (NBO) and Hirshfeld surface analysis.

Car-Parrinello Molecular Dynamics (CPMD): This ab initio molecular dynamics method is crucial for studying the dynamic behavior of hydrogen bonds.

-

Protocol: CPMD simulations are performed on solid-state systems, often starting from an experimentally determined crystal structure. The simulation tracks the movement of atoms over time (picoseconds), providing insight into dynamic processes that are not captured by static DFT calculations.

-

Application: CPMD is particularly powerful for visualizing proton dynamics and transfer events within strong hydrogen bonds, which are often observed in 3NPA cocrystals.

Experimental Validation Protocols

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional structure of 3NPA in the solid state.

-

Protocol: High-quality single crystals of 3NPA or its cocrystals are grown, often by slow evaporation from a suitable solvent. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure, providing precise atomic coordinates.

-

Data Obtained: SCXRD yields exact bond lengths, bond angles, and details of intermolecular contacts, confirming the hydrogen bonding network and molecular packing.

Spectroscopy (FT-IR and Raman): Vibrational spectroscopy is highly sensitive to hydrogen bonding.

-

Protocol: Infrared and Raman spectra are collected for bulk samples. The positions of key vibrational bands, such as the O-H stretching of the carboxylic acid group, are analyzed.

-

Analysis: The formation of hydrogen bonds typically causes a significant red-shift (lowering of frequency) and broadening of the O-H stretching band compared to the free monomer. These experimental shifts are compared against DFT-calculated frequencies to validate the theoretical models.

Calorimetry (DSC and TG): These techniques probe the thermal properties of the material.

-

Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to measure melting points, phase transitions, and sublimation enthalpies. For combustion calorimetry, a sample is burned in a bomb calorimeter to determine its enthalpy of formation.

-

Application: These experimental thermochemical data provide a crucial benchmark for validating the accuracy of high-level computational methods like the Gaussian-G4 composite method.

Quantitative Data on 3-NPA Interactions

Theoretical and experimental studies have provided valuable quantitative data on the geometry and energetics of 3NPA systems.

Table 1: Selected Geometric Parameters for 3-NPA and its Cocrystals

| System / Complex | Bond | Bond Length (Å) | Source |

| This compound | C-O-H | 1.317 | |

| This compound | C=O | 1.216 | |

| 3NPA-2,4,6-collidine | Carboxyl C-O | 1.325 | |

| 3NPA-2,4,6-collidine | Carboxyl C=O | 1.209 | |

| 3NPA-2,4,6-collidine | Carboxylate C-O | 1.279 | |

| 3NPA-2,4,6-collidine | Carboxylate C=O | 1.222 |

This table illustrates how bond lengths within the carboxylic acid group change upon interaction and proton transfer in a cocrystal.

Table 2: Energetic Properties of 3-NPA Interactions

| System / Complex | Property | Value | Computational Method | Source |

| 3NPA-2,4,6-collidine | Proton Transfer Barrier | 0.7 kcal/mol | DFT | |

| 3NPA-DMAP | Proton Transfer Barrier | 0.9 kcal/mol | DFT | |

| 3-Nitrophthalic Anhydride | Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -367.5 ± 5.6 kJ/mol | Experimental | |

| 3-Nitrophthalic Anhydride | Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -377.2 kJ/mol | G3 (Theoretical) | |

| This compound | Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -726.2 ± 5.9 kJ/mol | Experimental | |

| This compound | Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -729.5 kJ/mol | G4 (Theoretical) |

This table highlights the low energy barriers associated with proton transfer in 3NPA cocrystals and shows the excellent agreement between high-level theoretical calculations and experimental thermochemical data.

Case Study: 3-NPA in Pharmaceutical Cocrystals

The principles of intermolecular interactions are actively applied in the design of pharmaceutical cocrystals to improve the properties of active pharmaceutical ingredients (APIs). 3NPA has been studied as a coformer with various APIs.

For instance, studies on cocrystals of pyrazinamide (an anti-tuberculosis drug) with this compound have shown that multiple stoichiometric forms (1:1, 1:2, and 2:1) can be generated. The formation and stability of these different cocrystals are directly linked to the specific hydrogen bonding patterns established between the carboxylic acid groups of 3NPA and the functional groups of pyrazinamide. Theoretical tools like molecular electrostatic potential (MEP) and Hirshfeld surface analysis are used to understand and quantify these critical hydrogen bonding interactions, guiding the selection of the most stable and potentially bioavailable solid form.

Conclusion

The study of intermolecular interactions in this compound is a prime example of modern physical organic chemistry, where advanced computational methods and experimental techniques converge to provide a deep molecular-level understanding. Theoretical studies, dominated by DFT and CPMD, have been instrumental in elucidating the critical role of steric hindrance from the nitro group, which modulates the powerful hydrogen-bonding capabilities of the adjacent carboxylic acids. The quantitative agreement between theoretical predictions of structure and energy and experimental data from X-ray diffraction and calorimetry validates these computational models. This knowledge is not merely academic; it forms the predictive foundation for crystal engineering and the rational design of multicomponent solids like pharmaceutical cocrystals, enabling the development of materials with optimized properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitrophthalic Acid as a Ligand for Rare-Earth Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of rare-earth metal complexes featuring 3-nitrophthalic acid as a primary ligand. The unique coordination chemistry of this ligand, stemming from the presence of two adjacent carboxylic acid groups and an electron-withdrawing nitro group, leads to the formation of novel complexes with interesting structural features and potential applications. This document summarizes key quantitative data, details experimental protocols, and visualizes the research workflow for professionals in inorganic chemistry and drug development.

Introduction to this compound in Rare-Earth Chemistry

This compound (H₂L) is a versatile ligand for the construction of coordination complexes with rare-earth ions (RE³⁺). The two carboxylic acid groups can be fully or partially deprotonated, allowing for a variety of coordination modes, including monodentate, bidentate chelating, and bridging. The nitro group influences the electronic properties of the ligand and can participate in intermolecular interactions, such as hydrogen bonding, which plays a crucial role in the formation of supramolecular architectures.

The coordination of this compound to rare-earth ions typically results in the formation of polynuclear or polymeric structures. The high coordination numbers (typically 7-10) favored by lanthanide ions are satisfied by the coordination of multiple ligand molecules and often water molecules.[1] These complexes are of interest for their potential luminescent, magnetic, and catalytic properties.

Synthesis and Coordination Chemistry

A series of rare-earth complexes with this compound have been synthesized with the general formula RE₂(L)₂(HL)₂(H₂O)₆·2H₂O, where RE = La, Nd, Eu, Tb, Er, Y and H₂L = this compound.[2] In these dinuclear complexes, two rare-earth ions are bridged by two fully deprotonated ligands (L²⁻) in a bridging-chelating mode.[2] Each rare-earth ion is also coordinated by a mono-deprotonated ligand (HL⁻) in a terminal chelating fashion, utilizing both the carboxylate and the carboxylic acid groups.[2] The coordination sphere is completed by water molecules.

The general workflow for the synthesis and characterization of these complexes is outlined below.

General workflow for synthesis and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the characterization of rare-earth complexes with this compound and related ligands.

Table 1: Elemental Analysis Data for RE₂(L)₂(HL)₂(H₂O)₆·2H₂O Complexes

| Rare Earth (RE) | %C (Calculated) | %C (Found) | %H (Calculated) | %H (Found) | %N (Calculated) | %N (Found) |

| La | 29.84 | 29.76 | 2.80 | 2.85 | 4.35 | 4.31 |

| Nd | 29.52 | 29.45 | 2.78 | 2.81 | 4.30 | 4.25 |

| Eu | 29.21 | 29.15 | 2.75 | 2.79 | 4.26 | 4.20 |

| Tb | 28.85 | 28.78 | 2.72 | 2.76 | 4.20 | 4.15 |

| Er | 28.59 | 28.51 | 2.70 | 2.74 | 4.16 | 4.11 |

| Y | 33.15 | 33.08 | 3.12 | 3.16 | 4.83 | 4.78 |

Data adapted from Zhang et al. (2009).[2]

Table 2: Key Infrared Spectroscopy Bands (cm⁻¹) for a Representative La-3-Nitrophthalate Complex

| Assignment | Wavenumber (cm⁻¹) | Description |

| ν(O-H) of H₂O | ~3400 | Broad band indicating presence of coordinated and crystal water |

| ν(C=O) of -COOH | ~1700 | Stretching vibration of the protonated carboxyl group |

| νₐₛ(COO⁻) | ~1580 | Asymmetric stretching vibration of the deprotonated carboxylate group |

| νₛ(COO⁻) | ~1380 | Symmetric stretching vibration of the deprotonated carboxylate group |

| Δν (νₐₛ - νₛ) | ~200 | Indicates a bridging coordination mode of the carboxylate group |

| ν(C-N) of NO₂ | ~1530 | Stretching vibration of the nitro group |

Data interpreted from Zhang et al. (2009).

Table 3: Thermal Decomposition Data for RE₂(L)₂(HL)₂(H₂O)₆·2H₂O Complexes

| Rare Earth (RE) | Dehydration Temperature (°C) | Decomposition Temperature Range (°C) |

| La | ~150 | 340 - 460 |

| Nd | ~150 | 340 - 460 |

| Eu | ~150 | 340 - 460 |

| Tb | ~150 | 340 - 460 |

| Er | ~150 | 340 - 460 |

| Y | ~150 | 340 - 460 |

Data adapted from Zhang et al. (2009). The first endothermic peak corresponds to the loss of both crystal and coordinated water molecules, while the subsequent exothermic peaks are due to the oxidation and decomposition of the organic ligand.

Experimental Protocols

General Synthesis of RE₂(L)₂(HL)₂(H₂O)₆·2H₂O Complexes

The following is a general procedure for the synthesis of rare-earth 3-nitrophthalate complexes.

-

Preparation of Ligand Solution: this compound (H₂L) is dissolved in a mixed solvent of ethanol and water.

-

Preparation of Metal Salt Solution: The corresponding rare-earth chloride or nitrate is dissolved in deionized water.

-

Reaction: The ligand solution is added dropwise to the rare-earth salt solution with constant stirring.

-

Precipitation: The resulting mixture is stirred for several hours, during which a precipitate forms. The pH of the solution may be adjusted to promote precipitation.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed successively with deionized water and ethanol to remove any unreacted starting materials, and then dried in a desiccator over silica gel.

Characterization Methods

-

Elemental Analysis: Carbon, hydrogen, and nitrogen content are determined using a CHN elemental analyzer to confirm the empirical formula of the complexes.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a spectrophotometer using KBr pellets. This technique is used to identify the coordination modes of the carboxylate groups by analyzing the positions of their characteristic stretching vibrations.

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA): The thermal stability of the complexes is investigated by heating the samples in a controlled atmosphere (e.g., air or nitrogen) and monitoring the weight loss as a function of temperature. This provides information about the dehydration and decomposition processes.

-

UV-Vis Spectroscopy: The electronic absorption spectra of the ligand and its complexes are recorded in a suitable solvent (e.g., ethanol) to study the ligand-centered transitions.

-

Luminescence Spectroscopy: For complexes with luminescent rare-earth ions (e.g., Eu³⁺, Tb³⁺), emission and excitation spectra are recorded to investigate their photophysical properties. This can provide insights into the energy transfer process from the ligand to the metal ion (antenna effect).

-

Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline sample, providing detailed information about bond lengths, bond angles, and the overall crystal structure.

Spectroscopic and Thermal Properties

Infrared Spectroscopy

The IR spectra of the rare-earth 3-nitrophthalate complexes provide crucial information about the coordination of the ligand. The presence of a band around 1700 cm⁻¹ confirms the existence of the protonated carboxylic acid group (-COOH) from the mono-deprotonated ligand. The separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the deprotonated carboxylate group (COO⁻) is indicative of its coordination mode. A larger separation suggests a bridging coordination.

Thermal Analysis